molecular formula C16H14BrNO2 B4637622 (2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one

(2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B4637622
M. Wt: 332.19 g/mol
InChI Key: FEEVYJBVUFFCRG-CMDGGOBGSA-N
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Description

(2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one is an organic compound characterized by the presence of a bromophenyl group and a hydroxy-methylphenylamino group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one typically involves the condensation of 4-bromoacetophenone with 4-hydroxy-2-methylaniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propenone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Bromoaniline: An aniline derivative with a bromine atom.

    Hydroxyaniline: An aniline derivative with a hydroxy group.

Uniqueness

(2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one is unique due to the combination of functional groups present in its structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-hydroxy-2-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-11-10-14(19)6-7-15(11)18-9-8-16(20)12-2-4-13(17)5-3-12/h2-10,18-19H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEVYJBVUFFCRG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)N/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one
Reactant of Route 2
(2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one
Reactant of Route 3
(2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one
Reactant of Route 4
(2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one
Reactant of Route 5
(2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one
Reactant of Route 6
(2E)-1-(4-bromophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one

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